4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
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Overview
Description
Scientific Research Applications
Anticonvulsant Activity
A study by Kamiński et al. (2015) synthesized hybrid molecules combining fragments of known antiepileptic drugs, including compounds similar to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide. These compounds exhibited broad-spectrum anticonvulsant activity in preclinical seizure models and demonstrated a safety profile superior to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Receptor Affinity and Selectivity
Morimoto et al. (2001) modified ET(A/B) mixed-type compounds, resulting in increased affinity for the ET(A) receptor. This study's findings suggest that compounds structurally related to this compound may have high affinity and selectivity for specific receptors (Morimoto et al., 2001).
Heterocyclic Synthesis
Hussein et al. (2008) focused on the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives using compounds akin to this compound. This research contributes to the development of new heterocyclic compounds with potential applications in various fields (Hussein et al., 2008).
Antimicrobial Evaluation
Farag et al. (2009) synthesized new pyrazole, thiophene, thiazole, and thiadiazole derivatives pendant to a pyrimidine ring, related to the compound , and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Farag et al., 2009).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, trifluoromethoxyphenylboronic acids have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties . Similar research could potentially be conducted on this compound.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Tfmp derivatives are known to play a significant role in various biochemical processes in the agrochemical and pharmaceutical industries . More research is needed to identify the specific pathways affected by this compound.
Result of Action
It is known that tfmp derivatives have significant biological activities in the agrochemical and pharmaceutical industries
Properties
IUPAC Name |
4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-2-32-17-11-9-16(10-12-17)20-14-22(31)29(15-27-20)13-5-8-21(30)28-19-7-4-3-6-18(19)23(24,25)26/h3-4,6-7,9-12,14-15H,2,5,8,13H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWGTSFPUXPSMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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